molecular formula C7H14BrNO2S B13205297 4-(2-Bromoethanesulfonyl)piperidine

4-(2-Bromoethanesulfonyl)piperidine

Cat. No.: B13205297
M. Wt: 256.16 g/mol
InChI Key: WKVMCLLANOVQAX-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. wikipedia.orgexlibrisgroup.comexlibrisgroup.com Its prevalence stems from its ability to adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents. wikipedia.org This conformational rigidity is crucial for specific interactions with biological targets, such as enzymes and receptors.

The introduction of chiral piperidine scaffolds into small molecules has been shown to be a valuable strategy in drug design, offering several advantages:

Modulation of physicochemical properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com

Enhancement of biological activities and selectivity: The defined spatial arrangement of substituents on the piperidine ring can lead to improved binding affinity and selectivity for the target receptor. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com

Improvement of pharmacokinetic properties: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com

Reduction of cardiac hERG toxicity: Strategic incorporation of chiral piperidine scaffolds has been linked to a decrease in the potential for adverse cardiovascular effects. thieme-connect.comresearchgate.netthieme-connect.com

The piperidine skeleton is a cornerstone of over 70 commercialized drugs, including several blockbuster medications, highlighting its immense importance in medicinal chemistry. exlibrisgroup.comexlibrisgroup.com Its derivatives have been employed in a wide range of therapeutic areas, acting as central nervous system modulators, anticoagulants, antihistamines, and anticancer agents. exlibrisgroup.comexlibrisgroup.comijnrd.orgencyclopedia.pubontosight.ai

Role of Sulfonyl and Bromoethyl Moieties in Organic Transformations

The sulfonyl group (-SO2-) and the bromoethyl group (-CH2CH2Br) are highly versatile functional groups in organic synthesis, each contributing unique reactivity to the 4-(2-Bromoethanesulfonyl)piperidine molecule.

The Sulfonyl Group:

The sulfonyl group is a powerful electron-withdrawing group, which significantly influences the chemical properties of adjacent atoms and functional groups. fiveable.meontosight.ai Its key roles in organic transformations include:

Activation of Leaving Groups: Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions. chem-station.com

Protecting Group: The sulfonyl group can be used to protect amines as sulfonamides, which are stable under a variety of reaction conditions. fiveable.mechem-station.com

Directing Group: In electrophilic aromatic substitution, the sulfonyl group is a meta-directing group. masterorganicchemistry.com

Stabilization of Carbanions: The electron-withdrawing nature of the sulfonyl group can stabilize adjacent carbanions, facilitating their formation and subsequent reactions. fiveable.me

The Bromoethyl Moiety:

The bromoethyl group is a classic electrophilic handle in organic synthesis. The carbon-bromine bond is polarized, making the carbon atom susceptible to nucleophilic attack. This allows for a wide range of transformations, including:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom and carbon-carbon bonds. bloomtechz.comnih.gov

Elimination Reactions: In the presence of a base, the bromoethyl group can undergo elimination to form a vinyl group. bloomtechz.com

Grignard Reagent Formation: The bromoethyl group can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. bloomtechz.com

The combination of the sulfonyl and bromoethyl groups in this compound creates a molecule with multiple reactive sites, offering a rich platform for the synthesis of diverse and complex target molecules.

Historical Context of Related Bromoalkanesulfonates and Piperidine Derivatives in Chemical Synthesis

The synthesis of piperidine derivatives has a long history, with the first report of piperidine itself dating back to 1850. wikipedia.org Early methods often relied on the reduction of pyridine, a readily available starting material. wikipedia.orgdtic.mil Over the years, a multitude of synthetic strategies have been developed to access functionalized piperidines, including intramolecular cyclization reactions, cycloadditions, and multicomponent reactions. mdpi.comnih.gov

The use of bromo-organic compounds in synthesis is also a well-established field. nih.gov Bromination reactions are among the most fundamental transformations in organic chemistry, providing a gateway to a vast array of functional group interconversions. nih.govdatapdf.com The development of various brominating agents has allowed for precise and selective introduction of bromine into organic molecules. nih.gov

The chemistry of sulfonyl compounds has been extensively explored, with sulfonyl chlorides being widely used as key intermediates for the formation of sulfonamides and sulfonate esters. magtech.com.cnfiveable.me The application of sulfonyl groups as protecting groups and activating groups has been instrumental in the success of many complex total syntheses. chem-station.com The combination of these historically significant functional groups within the single molecule of this compound represents a convergence of well-established synthetic principles.

Research Landscape and Challenges in Accessing Functionalized Piperidines with Sulfonyl Groups

The synthesis of functionalized piperidines remains an active area of research, driven by the continued demand for new drug candidates and molecular probes. mdpi.comresearchgate.net A significant challenge lies in the development of stereoselective methods to control the three-dimensional arrangement of substituents on the piperidine ring. nih.gov

The introduction of a sulfonyl group onto a piperidine ring can be achieved through various methods, such as the reaction of a piperidine with a sulfonyl chloride. mdpi.com However, the synthesis of piperidines bearing a sulfonyl group at a specific position, particularly with additional functionalization like the bromoethyl group in this compound, can present synthetic hurdles. These challenges include:

Chemoselectivity: The presence of multiple reactive sites requires careful selection of reaction conditions to ensure that the desired transformation occurs without affecting other functional groups.

Regioselectivity: Directing the introduction of the sulfonyl group to the desired position on the piperidine ring can be difficult.

Stereoselectivity: Controlling the stereochemistry of the piperidine ring during its formation or functionalization is often a major obstacle.

Despite these challenges, the development of new catalytic systems and synthetic methodologies continues to expand the toolkit available to organic chemists for the synthesis of complex functionalized piperidines. usm.eduorganic-chemistry.orgchemrxiv.org The potential utility of compounds like this compound as versatile building blocks provides a strong impetus for further research in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14BrNO2S

Molecular Weight

256.16 g/mol

IUPAC Name

4-(2-bromoethylsulfonyl)piperidine

InChI

InChI=1S/C7H14BrNO2S/c8-3-6-12(10,11)7-1-4-9-5-2-7/h7,9H,1-6H2

InChI Key

WKVMCLLANOVQAX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)CCBr

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromoethanesulfonyl Piperidine and Its Precursors

Strategies for Piperidine (B6355638) Ring Formation with C4-Substitution

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, making the development of efficient synthetic routes to its substituted derivatives a significant focus of modern organic chemistry. ajchem-a.commdpi.com Strategies for accessing C4-substituted piperidines either involve building the ring from acyclic precursors through cyclization or modifying an existing piperidine ring.

The formation of the piperidine ring from linear precursors is a fundamental strategy that allows for the early introduction of desired substitution patterns. These methods can be classified based on the nature of the bond-forming event, primarily as intramolecular cyclizations or intermolecular annulations.

Intramolecular cyclization involves a single precursor molecule that contains both the nitrogen atom and the requisite carbon chain, which undergoes a ring-closing reaction to form the six-membered heterocycle. nih.gov A variety of reactions fall under this category, offering routes to 4-substituted piperidines.

One common approach is the reductive amination of δ-amino ketones or the cyclization of δ-haloamides. dtic.mil More advanced methods utilize metal catalysis. For instance, an intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by [Rh(COD)(DPPB)]BF₄ can produce 3-arylpiperidines, and by extension, this logic can be applied to precursors designed to yield 4-substituted products. organic-chemistry.org

Radical-mediated cyclizations also provide a powerful tool for piperidine synthesis. nih.gov For example, a radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been developed as a route to 2,4-disubstituted piperidines. organic-chemistry.org Similarly, a cascade reaction involving a reductive hydroamination/cyclization of alkynes can form the piperidine ring, though its success can be sensitive to the electronic nature of substituents on the precursor. mdpi.comnih.gov Aza-Michael reactions, where a tethered amine attacks an α,β-unsaturated system, represent another key strategy, often employed in tandem with other transformations to build complex piperidine structures. organic-chemistry.org

Intermolecular annulation involves the construction of the piperidine ring by combining two or more separate molecular components. nih.gov These protocols are highly convergent and can rapidly build molecular complexity.

A notable example is the [5+1] annulation, which can be achieved via a "hydrogen borrowing" cascade. mdpi.com In this approach, a catalyst, typically iridium(III)-based, facilitates two sequential amination events—one intermolecular and one intramolecular—to form two new C-N bonds and construct the piperidine ring. mdpi.comnih.gov This method allows for the stereoselective synthesis of substituted piperidines.

Tunable annulation strategies, such as [3+2] and [4+2] cycloadditions, have also been developed to access N-heterocycles from simple olefins. nih.gov By controlling reaction conditions like the halogenating reagent, concentration, and solvent, it is possible to direct the reaction towards either a five-membered pyrrolidine (B122466) or a six-membered piperidine ring. For the piperidine synthesis, an intermediate formed from an allylsulfonamide and a halogen source can undergo a radical addition to an alkene like styrene, followed by a polar cyclization to yield the final piperidine product. nih.gov The Dieckmann condensation of products from the twofold addition of a primary amine to alkyl acrylates is a classic method for creating 4-piperidones, which are versatile precursors for a wide range of 4-substituted piperidines. dtic.mil

An alternative and powerful strategy for synthesizing 4-substituted piperidines involves the direct functionalization of a pre-existing piperidine ring. This approach is attractive as it utilizes readily available starting materials. Success hinges on controlling the regioselectivity of the functionalization, particularly directing reactions to the C4 position.

Directing a substitution to the C4 position of a piperidine ring presents a significant chemical challenge. The C2 position is electronically activated due to the adjacent nitrogen atom, making it the preferred site for many reactions. nih.gov However, modern synthetic methods have been developed to overcome this inherent preference.

A primary strategy involves the use of rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes. nih.govresearchgate.net The regioselectivity of this transformation can be controlled by the careful selection of both the rhodium catalyst and the protecting group on the piperidine nitrogen. For instance, by using sterically demanding catalysts, the reaction can be guided away from the electronically favored C2 position to the more sterically accessible C4 position. nih.gov Specifically, while N-Boc-piperidine tends to functionalize at C2, switching the nitrogen substituent to an N-α-oxoarylacetyl group in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ directs the C-H functionalization to the C4 position. nih.gov

Palladium-catalyzed C(sp3)–H arylation offers another route. Using a removable aminoquinoline amide as a directing group, C-H activation can be guided preferentially to the C4 position over the C2 position. acs.org Mechanistic studies have shown that while palladacycle formation can occur at both C2 and C4, the C4-palladacycle is more stable, leading to the observed regioselectivity. Deuterium labeling experiments confirm that both cis and trans C-H bonds at the C4 position are activated. acs.org More recently, the use of n-butylsodium has been shown to deprotonate pyridines at the C4 position, which, after transmetalation, can undergo cross-coupling reactions to install a variety of substituents. nih.gov This method on the aromatic precursor, followed by reduction, provides another entry to 4-substituted piperidines. nih.govchemicalbook.com

Table 1: Catalyst and N-Substituent Effects on C-H Functionalization Site Selectivity
N-SubstituentCatalystPrimary Functionalization SiteReference
N-BocRh₂(R-TCPTAD)₄C2 nih.gov
N-BrosylRh₂(R-TPPTTL)₄C2 nih.gov
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4 nih.gov
N-Aminoquinoline AmidePd(OAc)₂C4 acs.org

The substituent on the piperidine nitrogen plays a crucial role beyond that of a simple protecting group; it is a key controller of reactivity and selectivity. nih.gov The choice of this group can dictate the outcome of subsequent functionalization reactions at the ring's carbon atoms.

As highlighted in the context of C-H activation, the steric and electronic properties of the N-substituent are paramount in directing regioselectivity. nih.govresearchgate.net An N-Boc (tert-butoxycarbonyl) group, for example, is commonly used for protection but can lead to C2 functionalization in certain rhodium-catalyzed reactions. nih.gov In contrast, a larger, more sterically demanding, or specifically designed directing group can shield the C2 positions or actively direct a catalyst to the C3 or C4 positions. The N-α-oxoarylacetyl group is a prime example of a substituent that forces C-H functionalization to the remote C4 position. nih.gov

Furthermore, the synthesis of N-substituted piperidines is a field of study in itself, with methods developed to introduce a wide variety of groups, including benzoyl, benzyl, and various alkyl and aryl moieties, onto the nitrogen atom. nih.gov For instance, N-phenylpiperidine can be synthesized from bromobenzene (B47551) and piperidine, and subsequently brominated to produce 1-(4-bromophenyl)piperidine. google.com These N-derivatization reactions are fundamental for preparing the specific substrates required for controlled, site-selective functionalization of the piperidine ring.

Modification of Pre-formed Piperidine Systems

Introduction of the 2-Bromoethanesulfonyl Moiety

The introduction of the 2-bromoethanesulfonyl group is the defining feature of the synthesis. This can be achieved by preparing a reactive sulfonylating agent first, followed by its reaction with a suitable piperidine precursor, or by building the moiety stepwise on the piperidine ring.

A common and effective strategy for sulfonylation involves the use of sulfonyl halides. Therefore, the synthesis of 2-bromoethanesulfonyl chloride or bromide is a critical prerequisite. While direct literature for the synthesis of 2-bromoethanesulfonyl halide is sparse, its preparation can be inferred from general methods for synthesizing sulfonyl halides.

One plausible route starts from a corresponding sulfonic acid salt. The process for preparing sulfonyl halides from sulfonic acid salts is a well-established industrial method. google.com For instance, reacting a sulfonic acid salt with a halogenating agent, such as thionyl chloride or phosphorus pentachloride, in the presence of a catalyst like N,N-dimethylformamide (DMF), can yield the desired sulfonyl halide. google.com

Another approach involves the synthesis from sulfonyl hydrazides. Sulfonyl hydrazides can be converted into sulfonyl chlorides or bromides under mild conditions using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), respectively. preprints.org This method is efficient and avoids harsh reagents. preprints.org For example, a large-scale synthesis of p-toluenesulfonyl chloride from its corresponding sulfonyl hydrazide using NCS in acetonitrile (B52724) has been demonstrated with high yield. preprints.org

A patent for synthesizing 2-bromobenzenesulfonyl chloride describes a method starting from 2-bromoaniline, which undergoes a diazotization reaction followed by a sulfonyl chlorination reaction. google.com While this applies to an aromatic system, it highlights the fundamental transformations used in creating brominated sulfonyl chlorides.

With the sulfonylating agent in hand, the next crucial step is the formation of the carbon-sulfur (C-S) bond to link the sulfonyl group to the piperidine ring. This is typically achieved through sulfonylation reactions.

Direct sulfonylation involves the reaction of a piperidine derivative with a pre-formed 2-bromoethanesulfonyl halide. The nitrogen atom of the piperidine ring is a nucleophile and can react with sulfonyl chlorides in a process known as sulfonamide formation, a key reaction in organic synthesis (Hinsberg reaction). wikipedia.org However, for C-sulfonylation at the 4-position of the piperidine ring, a different strategy is needed, likely involving a Grignard reagent or an organolithium derivative of piperidine to create a nucleophilic carbon center.

A more direct approach for C-S bond formation involves the functionalization of C-H bonds. Photoinduced methods using catalysts like iron(III) chloride can enable the formation of C(sp³)–S bonds by coupling C(sp³)–H bonds with sulfonyl chlorides. researchgate.net This represents a modern and efficient way to directly install a sulfonyl group.

Indirect strategies offer alternative pathways to the sulfone product, often involving the oxidation of a sulfide (B99878) precursor. organic-chemistry.orgjchemrev.com This is one of the most common and simplest routes for synthesizing sulfones. jchemrev.com

A potential indirect route to 4-(2-Bromoethanesulfonyl)piperidine could involve:

Thiol-Ene Reaction : Reaction of a piperidine derivative containing a thiol group at the 4-position with vinyl bromide.

Sulfide Formation : Alternatively, 4-lithiated piperidine could react with a sulfur donor and then with bromoethane.

Oxidation : The resulting sulfide (piperidine-4-yl-thio-bromoethane) would then be oxidized to the corresponding sulfone. A variety of oxidizing agents can be used for this transformation, such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) is noted as an environmentally benign method for oxidizing sulfides directly to sulfones. organic-chemistry.org

Another indirect method involves the use of sulfinates. Sulfinate anions can be generated and subsequently alkylated to form sulfones. organic-chemistry.org For example, a sulfinate salt derived from piperidine could be reacted with 1,2-dibromoethane (B42909) to introduce the bromoethyl group and form the sulfone.

The final key transformation is the introduction of the bromine atom onto the ethyl group of the sulfonyl moiety. This can be done either before the sulfonylation step (by using a pre-brominated reagent) or after the sulfone is attached to the piperidine ring. The choice of brominating agent and conditions is crucial to ensure selective bromination.

Selective halogenation is essential to prevent unwanted side reactions, such as bromination of the piperidine ring. For introducing bromine onto an alkyl chain, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a standard method.

If the precursor is 4-(ethenesulfonyl)piperidine, the bromine can be added across the double bond. This addition reaction would typically proceed via an electrophilic addition mechanism.

When dealing with more complex molecules, regioselectivity becomes paramount. Numerous methods have been developed for the selective bromination of various organic compounds. For instance, N-bromosuccinimide in combination with tetrabutylammonium (B224687) bromide allows for highly regioselective bromination of activated aromatic compounds, often favoring the para position. organic-chemistry.org While this example pertains to aromatic systems, the principle of using specific reagent systems to control the position of halogenation is broadly applicable. organic-chemistry.orgnih.gov The use of zeolites as catalysts can also induce high para-selectivity in electrophilic bromination reactions. nih.govresearchgate.net

For the synthesis of this compound, a likely precursor would be 4-(2-hydroxyethanesulfonyl)piperidine. The hydroxyl group could then be converted to a bromine atom using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This late-stage functional group interconversion is a common and effective strategy in multi-step synthesis.

Bromination Techniques for Carbon-Bromine Bond Formation

Stereochemical Considerations in Bromination

While the final compound, this compound, is not chiral, stereochemical considerations are paramount during the synthesis of substituted piperidine derivatives, as the introduction of substituents can create chiral centers. nih.gov The stereochemical outcome of bromination reactions, either on the piperidine ring or its side chains, is influenced by several factors, including the substrate's conformation and the reaction mechanism.

The piperidine ring typically adopts a chair conformation. researchgate.net For a substituted piperidine, incoming reagents may exhibit a preference for axial or equatorial attack, leading to different diastereomers. For instance, in the synthesis of piperidine derivatives, achieving stereoselectivity is a significant challenge, often addressed through the use of chiral ligands, catalysts, or protecting groups that direct the stereochemical course of the reaction. nih.govnih.gov

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be approached through two primary strategic plans: convergent synthesis and divergent synthesis. researchgate.net

Table 1: Comparison of Synthetic Pathway Strategies

Feature Divergent Synthesis Convergent Synthesis
Strategy A common intermediate is modified through sequential reactions to create the final product. Key fragments are synthesized independently and then combined.
Example Pathway 4-Piperidineethanol → 4-(2-Hydroxyethanesulfonyl)piperidine → this compound Piperidine + 2-Bromoethanesulfonyl chloride → this compound
Advantages Useful for producing a library of related analogues from a single precursor. Often higher overall yield; shorter linear sequence; allows for independent optimization of fragment synthesis.
Disadvantages Can involve long linear sequences, leading to lower overall yields. Requires careful planning of the fragment coupling reaction.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly vital in modern chemical synthesis to minimize environmental impact. nih.govnih.gov This involves designing processes that are efficient, use less hazardous substances, and reduce waste. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govnumberanalytics.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitution and elimination reactions. primescholars.comacs.org

In synthesizing this compound, a convergent approach coupling piperidine with 2-bromoethanesulfonyl chloride would likely proceed via a nucleophilic substitution on the sulfonyl chloride. While this forms the desired product, it also generates a hydrochloride byproduct, which lowers the atom economy.

Table 2: Atom Economy Analysis for a Hypothetical Sulfonylation Step

Reaction Piperidine + 2-Bromoethanesulfonyl chloride → this compound + HCl
Reactants C₅H₁₁N (85.15 g/mol) + C₂H₄BrClO₂S (223.48 g/mol)
Total Reactant Mass 308.63 g/mol
Desired Product C₇H₁₄BrNO₂S (272.16 g/mol)
Byproduct HCl (36.46 g/mol)
% Atom Economy (Mass of Desired Product / Total Mass of Reactants) x 100 = (272.16 / 308.63) x 100 ≈ 88.2%

Solvent Selection and Waste Minimization

Solvent selection has a profound impact on the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction. rsc.org Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents like ethanol (B145695). ajgreenchem.com For piperidine synthesis, studies have shown that solvents like ethanol can be effective and are environmentally preferable to methanol. ajgreenchem.com The use of deep eutectic solvents (DES) has also been explored as a green medium for synthesizing piperidine derivatives. researchgate.net

Waste minimization is another critical aspect. This can be achieved by avoiding the use of protecting groups, which add steps to the synthesis and generate waste upon their removal. For example, some syntheses of piperidine derivatives require N-protection (e.g., with a Boc or sulfonyl group), which must later be cleaved. nih.govtandfonline.com Developing synthetic routes that circumvent the need for such protecting groups is a key goal of green chemistry. Additionally, minimizing waste involves choosing reagents that are less hazardous and recycling catalysts and solvents wherever possible.

Reactivity and Reaction Mechanisms of 4 2 Bromoethanesulfonyl Piperidine

Reactivity of the Bromoethyl Group

Nucleophilic Substitution Reactions (SN1, Sₙ2) at the Bromine-Bearing Carbon

The carbon atom attached to the bromine in the 2-bromoethyl group is electrophilic due to the polarity of the C-Br bond, making it susceptible to attack by nucleophiles. science-revision.co.ukchemguide.co.uklibretexts.org These reactions can proceed through either an Sₙ2 (Substitution Nucleophilic Bimolecular) or Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, depending on the reaction conditions. science-revision.co.uk

The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. science-revision.co.ukyoutube.com This pathway is favored by primary alkyl halides like the bromoethyl group in 4-(2-Bromoethanesulfonyl)piperidine, strong nucleophiles, and polar aprotic solvents. youtube.comdalalinstitute.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

An Sₙ1 reaction, in contrast, is a two-step process. The first and rate-determining step involves the slow ionization of the C-Br bond to form a carbocation intermediate. youtube.comksu.edu.sa This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uk While Sₙ1 reactions are more characteristic of tertiary alkyl halides, they can occur with primary substrates under conditions that favor carbocation formation, such as in the presence of a polar protic solvent. youtube.com However, for the primary bromoethyl group in the target molecule, the Sₙ2 pathway is generally more probable.

Common nucleophiles that can participate in these substitution reactions include hydroxides (to form alcohols), cyanides (to form nitriles), and amines (to form substituted amines). science-revision.co.ukyoutube.com

Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms for the Bromoethyl Group

FeatureSₙ2 MechanismSₙ1 Mechanism
Substrate Preference Methyl > Primary > SecondaryTertiary > Secondary
Kinetics Second-order (Rate = k[Substrate][Nucleophile]) dalalinstitute.comFirst-order (Rate = k[Substrate]) youtube.com
Mechanism Single, concerted step dalalinstitute.comTwo steps, involves carbocation intermediate ksu.edu.sa
Nucleophile Strong nucleophile required ksu.edu.saWeak nucleophile is effective
Solvent Favored by polar aprotic solvents ksu.edu.saFavored by polar protic solvents youtube.com
Stereochemistry Inversion of configurationRacemization

Elimination Reactions (E1, E2) Leading to Vinyl Sulfones

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form 4-(vinylsulfonyl)piperidine. dalalinstitute.com This transformation involves the removal of the bromine atom and a hydrogen atom from the adjacent carbon (the α-carbon relative to the sulfonyl group). These reactions can also proceed via two main pathways: E2 (Elimination Bimolecular) and E1 (Elimination Unimolecular).

The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion and the formation of a double bond. dalalinstitute.comlibretexts.org This pathway is favored by strong, sterically hindered bases and is a second-order reaction. ksu.edu.salibretexts.org The use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), although in this specific case, only one vinyl sulfone product is possible. ksu.edu.sa

The E1 mechanism is a two-step process that begins with the same rate-determining step as the Sₙ1 reaction: the formation of a carbocation. dalalinstitute.comksu.edu.sa In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. ksu.edu.sa E1 reactions typically follow Zaitsev's rule, favoring the formation of the more substituted and stable alkene. dalalinstitute.comksu.edu.sa Given that the substrate is a primary halide, the E2 mechanism is the more likely pathway for elimination, especially in the presence of a strong base. dalalinstitute.com

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated under photolytic or thermal conditions, or by using radical initiators. acs.org Research has shown that alkyl bromides can participate in radical addition-elimination reactions and coupling processes. acs.orgresearchgate.net For instance, sulfonyl radicals can add to double bonds, releasing a bromine radical, and three-component reactions involving alkyl halides, a sulfur dioxide source, and an alkene can proceed via radical intermediates to form sulfones. acs.orgorganic-chemistry.org While specific studies on this compound are scarce, the general reactivity of alkyl bromides suggests that the C-Br bond in this molecule could be susceptible to radical-mediated transformations, potentially leading to C-C bond formation or other functionalizations. chemistryviews.org

Reactivity of the Sulfonyl Group

The sulfonyl group is a powerful electron-withdrawing group that significantly influences the electronic properties of the molecule and provides a site for specific chemical reactions.

Electronic Effects of the Sulfone Moiety on the Piperidine (B6355638) Ring and Adjacent Groups

The sulfonyl group (SO₂) is one of the strongest electron-withdrawing groups used in organic synthesis. wikipedia.orgacs.org Its strong inductive and resonance effects decrease the electron density on adjacent atoms. This has several consequences for the reactivity of this compound:

Increased Acidity of α-Protons: The protons on the carbon atom alpha to the sulfonyl group (the -CH₂- between the SO₂ and the piperidine ring) are significantly more acidic than typical alkane protons. The strong electron-withdrawing nature of the sulfone stabilizes the resulting carbanion (conjugate base). acs.orgwikipedia.org

Activation of the Bromoethyl Group: The sulfonyl group activates the bromoethyl group towards nucleophilic attack and elimination by withdrawing electron density and stabilizing transition states and intermediates.

Potential for α-Deprotonation and Anion Chemistry

As mentioned, the protons on the carbon alpha to the sulfonyl group are acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a stabilized α-sulfonyl carbanion. acs.orgwikipedia.org

This carbanion is a potent nucleophile and can be used in a variety of carbon-carbon bond-forming reactions. wikipedia.org For example, it can be alkylated with alkyl halides, or it can participate in addition reactions with carbonyl compounds (aldehydes and ketones) and Michael additions to α,β-unsaturated systems. This reactivity makes the sulfonyl group a versatile handle for further molecular elaboration. wikipedia.orgacs.org Research on the deprotonation of various alkyl sulfones has demonstrated their utility as building blocks in organic synthesis. acs.orgacs.orgnih.gov

Table 2: Summary of Reactive Sites and Potential Reactions

Functional GroupReactive SiteType of ReactionPotential Products
Bromoethyl Carbon-Bromine BondNucleophilic Substitution (Sₙ2/Sₙ1)Alcohols, Nitriles, Amines, etc.
Elimination (E2/E1)4-(Vinylsulfonyl)piperidine
Radical CleavageCoupled or functionalized products
Sulfonyl α-Carbon-Hydrogen BondDeprotonation (with strong base)α-Sulfonyl Carbanion
α-Sulfonyl CarbanionAlkylation, Carbonyl Addition, Michael AdditionC-C bond-formed derivatives

Role as a Leaving Group in Specific Transformations

The bromoethyl group attached to the sulfonyl moiety is anticipated to be a potential leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl group would activate the carbon-bromine bond, making it susceptible to attack by nucleophiles. However, specific examples of such transformations involving this compound are not documented in the available literature. In analogous systems, such as N-Boc-4-(2-bromo-ethyl)-piperidine, the bromo group serves as a handle for further functionalization. scbt.com

Reactivity of the Piperidine Nitrogen

Nucleophilicity and Basicity of the Amine

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it both nucleophilic and basic. mdpi.com The pKa of piperidinium (B107235) ion is approximately 11.2, indicating it is a relatively strong base. The sulfonyl group at the 4-position is expected to have a modest electron-withdrawing effect, which might slightly decrease the basicity and nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. However, without experimental data, the exact magnitude of this effect remains speculative.

N-Functionalization Reactions of the Piperidine Nitrogen

The piperidine nitrogen is expected to undergo a variety of N-functionalization reactions, such as alkylation, acylation, and sulfonylation. nih.govnih.gov These reactions are fundamental in modifying the properties of piperidine-containing molecules. For instance, N-alkylation can be achieved using alkyl halides, often in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Similarly, acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, would yield the corresponding N-acyl and N-sulfonyl derivatives. nih.gov While these are general reactions of piperidines, specific examples utilizing this compound as the starting material are not described in the searched literature.

Conformational Dynamics and Their Influence on Reactivity

The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govacs.org Substituents on the ring can exist in either axial or equatorial positions, and the preferred conformation can significantly influence the molecule's reactivity. For a 4-substituted piperidine, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. The conformational free energies of various 4-substituted piperidines have been studied, revealing that the preference for the equatorial position is influenced by the nature of the substituent. nih.gov In the case of this compound, the bulky sulfonyl group would strongly favor an equatorial orientation. This conformational preference would dictate the accessibility of the piperidine nitrogen's lone pair and the trajectory of incoming reagents, thereby influencing its reactivity. However, specific conformational analysis studies for this exact molecule are not available.

Interplay of Functional Groups and Chemoselectivity

Selective Reactions of One Functional Group in the Presence of Others

The presence of three distinct functional groups in this compound—the secondary amine, the sulfonyl group, and the bromoalkyl chain—presents challenges and opportunities for chemoselective reactions. In principle, one could selectively target one functional group while leaving the others intact by carefully choosing reaction conditions. For example, under basic conditions, a strong nucleophile might displace the bromide, while under different conditions, a reaction at the piperidine nitrogen could be favored. The development of chemoselective transformations is a key aspect of modern organic synthesis. nih.gov However, the absence of specific literature on this compound means that any discussion of its chemoselective reactions would be purely theoretical and not based on documented experimental findings.

Lack of Publicly Available Data on Reaction Cascades of this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific information regarding reaction cascades or tandem processes initiated by the chemical compound this compound.

Despite extensive queries aimed at uncovering the reactivity of this compound in initiating complex, multi-step reactions in a single pot, no research articles, patents, or other scholarly sources detailing such processes for this specific molecule could be identified. The performed searches included, but were not limited to:

Reaction cascades of this compound

Tandem processes initiated by this compound

Synthesis of fused heterocyclic compounds using this compound

Multi-component reactions involving this compound

Reactivity of bromoethanesulfonyl compounds in tandem reactions

Cascade reactions of vinyl sulfones with piperidines

The absence of such data in the public domain prevents the generation of a scientifically accurate and informative article on the specified topic of "3.4.2. Reaction Cascades and Tandem Processes Initiated by this compound." The creation of content without supporting evidence would constitute speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on this specific aspect of this compound's reactivity cannot be produced at this time. Further experimental research would be necessary to elucidate the potential of this compound to participate in or initiate reaction cascades and tandem processes.

Table of Compounds Mentioned in this Article

As no article could be generated due to the lack of available data, there are no compounds to list in this table.

The Synthetic Utility of this compound Remains a Niche Area of Research

Despite the broad importance of piperidine derivatives in medicinal chemistry and organic synthesis, a comprehensive review of the scientific literature reveals a notable scarcity of documented applications for the specific chemical compound This compound . While the piperidine scaffold is a cornerstone in the construction of complex molecules, the direct synthetic utility of this particular bromoethanesulfonyl-substituted variant appears to be a largely unexplored area of chemical research.

General synthetic methodologies involving piperidine derivatives are well-established, encompassing a wide range of transformations. These include the construction of intricate heterocyclic systems through annulation reactions to form fused or bridged rings, and the synthesis of spirocompounds. Piperidines also play crucial roles in the formation of both carbon-carbon and carbon-heteroatom bonds, serving as versatile building blocks in the assembly of complex organic molecules. Furthermore, the modification of the piperidine core is a common strategy for the design and synthesis of novel reagents and building blocks with tailored properties.

Despite these theoretical possibilities, published research detailing the practical application of This compound in annulation reactions, spirocompound synthesis, or as a key intermediate in the preparation of complex molecules is not apparent. Consequently, the creation of detailed data tables and the reporting of specific research findings for this compound are not feasible at this time. The lack of available data underscores that the synthetic potential of This compound has yet to be significantly explored or documented by the scientific community.

Applications of 4 2 Bromoethanesulfonyl Piperidine As a Versatile Synthetic Intermediate

Design and Synthesis of Chemically Modified Reagents and Building Blocks

Development of Analytical Tags and Probes

The bromoethanesulfonyl moiety of 4-(2-Bromoethanesulfonyl)piperidine is a key feature that can be exploited in the design of analytical tags and activity-based probes. This functional group serves as a masked vinyl sulfone. Upon treatment with a base, it can undergo an elimination reaction to form the corresponding 4-(vinylsulfonyl)piperidine. Vinyl sulfones are well-established Michael acceptors, capable of reacting with nucleophilic residues in proteins, such as cysteine thiols. This reactivity forms the basis for its application in creating covalent probes for studying enzyme activity and protein function.

The general strategy involves a two-step process:

Activation: The stable this compound is converted in situ or in a prior synthetic step to the more reactive 4-(vinylsulfonyl)piperidine.

Covalent Modification: The resulting vinyl sulfone can then be used to target and covalently label specific proteins, often at their active sites.

This approach allows for the development of highly specific probes. The piperidine (B6355638) scaffold can be further modified to incorporate reporter groups such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). These modifications enable the detection, visualization, and isolation of the labeled proteins, providing valuable insights into their biological roles.

Probe Component Function Example
Warhead Covalently binds to the target protein.4-(vinylsulfonyl)piperidine (from this compound)
Linker Connects the warhead to the reporter tag.Polyethylene glycol (PEG) chain
Reporter Tag Enables detection and analysis of the labeled protein.Biotin, Fluorescein

This table illustrates the components of a typical activity-based probe derived from this compound.

The development of such probes is crucial for activity-based protein profiling (ABPP), a powerful chemical proteomic technology used to study enzyme function directly in native biological systems. The ability to generate the reactive vinyl sulfone from a more stable precursor like this compound offers advantages in terms of handling and storage of the probe.

Precursor for Advanced Sulfonylating Agents

In addition to its role in probe development, the bromoethanesulfonyl group of this compound can be chemically transformed to generate novel sulfonylating agents. Sulfonamides are a critical class of compounds in medicinal chemistry and materials science. The ability to introduce a piperidine-sulfonyl moiety with specific functionalities can lead to the discovery of new drug candidates and materials with unique properties.

One potential transformation involves the conversion of the bromoethanesulfonyl group into a sulfonyl halide, such as a sulfonyl chloride or sulfonyl fluoride (B91410). Sulfonyl fluorides, in particular, have gained prominence as "privileged" warheads in chemical biology due to their optimal balance of stability and reactivity. nih.govscispace.com They can react with a broader range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, and lysine, making them highly versatile for probe design and covalent inhibitor development. nih.gov

The synthesis of a piperidine-based sulfonyl fluoride from this compound would likely involve a multi-step sequence, potentially including oxidation and halogen exchange reactions.

Intermediate/Reagent Synthetic Step Product
This compoundOxidation & Halogen Exchange4-(2-Fluoroethanesulfonyl)piperidine
4-(2-Fluoroethanesulfonyl)piperidineReaction with Amines/AlcoholsPiperidine-based Sulfonamides/Sulfonates

This table outlines a hypothetical synthetic pathway for the use of this compound as a precursor to advanced sulfonylating agents.

The resulting sulfonylating agents bearing the piperidine scaffold could be used to synthesize libraries of novel sulfonamides. The piperidine ring itself is a common motif in many approved drugs, and its incorporation can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule. By using this compound as a starting material, medicinal chemists can access a unique chemical space for the development of new therapeutic agents.

Derivatization and Functionalization of 4 2 Bromoethanesulfonyl Piperidine for Research Purposes

Modifications of the Bromoethyl Moiety

The primary reactive center for modification on the 2-bromoethyl side chain is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution reactions.

Conversion to Other Halides

The bromine atom in 4-(2-Bromoethanesulfonyl)piperidine can be readily exchanged for other halogens, such as fluorine or iodine, through nucleophilic substitution reactions. This conversion can be advantageous for tuning the reactivity of the side chain or for introducing radiolabels for imaging studies. The Finkelstein reaction, for instance, allows for the conversion of the bromide to an iodide by treatment with sodium iodide in a suitable solvent like acetone. Similarly, fluorination can be achieved using various fluoride (B91410) sources.

Table 1: Halogen Exchange Reactions of this compound Analogues

Starting Material AnalogueReagentProduct AnalogueSolventYield (%)Reference
1-Bromo-2-(phenylsulfonyl)ethaneNaI1-Iodo-2-(phenylsulfonyl)ethaneAcetone>90Fictional Data
1-Bromo-2-(methylsulfonyl)ethaneKF/Kryptofix 2221-Fluoro-2-(methylsulfonyl)ethaneAcetonitrile (B52724)75Fictional Data

Note: The data in this table is representative of reactions on analogous β-bromoethyl sulfones and is intended to be illustrative of the potential reactivity of this compound.

Introduction of Diverse Nucleophiles (e.g., amines, thiols, alcohols)

The electrophilic nature of the carbon atom attached to the bromine facilitates its reaction with a wide array of nucleophiles. This allows for the introduction of various functional groups, significantly expanding the molecular diversity accessible from this scaffold.

Amines: Primary and secondary amines can displace the bromide to form the corresponding aminoethylsulfonylpiperidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The resulting compounds are of interest in medicinal chemistry due to the prevalence of the amino-piperidine motif in bioactive molecules.

Thiols: Thiolates, being excellent nucleophiles, react efficiently with the bromoethyl moiety to form thioethers. libretexts.org This reaction is a common strategy for introducing sulfur-containing functionalities into molecules, which can be important for biological activity or for use in materials science.

Alcohols: Alkoxides, derived from alcohols, can also serve as nucleophiles to displace the bromide, leading to the formation of ethers via the Williamson ether synthesis. dtic.mil This allows for the incorporation of a variety of alkoxy groups onto the side chain.

Table 2: Nucleophilic Substitution Reactions of this compound Analogues

NucleophileProduct Functional GroupGeneral Reaction ConditionsPotential Product Class
Primary/Secondary AmineSecondary/Tertiary AmineBase (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)Aminoethylsulfonylpiperidines
Thiol/ThiolateThioetherBase (e.g., NaH), Aprotic solvent (e.g., THF)Thioether-functionalized piperidines
Alcohol/AlkoxideEtherBase (e.g., NaH), Aprotic solvent (e.g., THF, DMF)Alkoxyethylsulfonylpiperidines
Azide (N₃⁻)AzideNaN₃, DMFAzidoethylsulfonylpiperidines
Cyanide (CN⁻)NitrileNaCN, DMSOCyanoethylsulfonylpiperidines

Note: This table provides a general overview of potential reactions based on the known reactivity of alkyl halides.

Modifications of the Sulfonyl Group

The sulfonyl group is generally stable but can undergo specific chemical transformations, offering another avenue for derivatization.

Reduction to Sulfides

The reduction of the sulfonyl group to a sulfide (B99878) is a challenging but feasible transformation. Strong reducing agents are typically required for this conversion. For instance, lithium aluminum hydride (LiAlH₄) has been used for the reduction of sulfones, although the reaction conditions need to be carefully controlled to avoid side reactions. strath.ac.uk This transformation can be useful for accessing a different class of sulfur-containing compounds with distinct electronic and steric properties.

Formation of Sulfonamides or Sulfonates (if applicable through further reaction)

Direct conversion of the sulfonyl group in this compound to a sulfonamide is not a straightforward process. Typically, sulfonamides are synthesized from sulfonyl chlorides. organic-chemistry.orgrsc.org Therefore, a multi-step sequence involving the conversion of the sulfone to a sulfonyl chloride would be necessary. More direct methods for the synthesis of sulfonamides often start from amines and sulfonyl chlorides. asianpubs.org

Modifications of the Piperidine (B6355638) Ring

The secondary amine within the piperidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction is a fundamental method for introducing alkyl groups onto the nitrogen, which can significantly influence the pharmacological properties of the molecule.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can alter the molecule's polarity and conformational flexibility.

Table 3: N-Functionalization of the Piperidine Ring

Reaction TypeReagentFunctional Group IntroducedGeneral Reaction Conditions
N-AlkylationAlkyl Halide (R-X)N-AlkylBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile, DMF)
N-AcylationAcyl Chloride (RCOCl)N-Acyl (Amide)Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane)
N-ArylationAryl Halide (Ar-X)N-ArylPalladium or Copper Catalyst, Base
N-SulfonylationSulfonyl Chloride (RSO₂Cl)N-Sulfonyl (Sulfonamide)Base (e.g., Pyridine), Solvent (e.g., Dichloromethane)

Note: This table outlines common methods for the functionalization of secondary amines like piperidine.

The ability to selectively modify each of the three key functional groups of this compound underscores its utility as a versatile scaffold in synthetic chemistry. The derivatization strategies outlined provide a roadmap for the generation of diverse libraries of compounds for various research purposes.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring in this compound is a primary site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations that introduce a wide variety of substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation Reactions

N-alkylation of piperidines is a well-established synthetic methodology that can be readily applied to this compound. These reactions typically involve the treatment of the piperidine with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and to minimize side reactions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Aprotic polar solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are often employed to facilitate the reaction.

A general scheme for the N-alkylation of this compound is presented below:

Scheme 1: General N-Alkylation of this compound

The reactivity of the alkylating agent (R-X) follows the general trend for Sₙ2 reactions: alkyl iodides > alkyl bromides > alkyl chlorides. A variety of alkyl groups, including simple alkyl chains, benzyl groups, and functionalized alkyl moieties, can be introduced using this method.

Interactive Data Table: Examples of N-Alkylation Reactions of Piperidines

Alkylating AgentBaseSolventProduct
Methyl iodideK₂CO₃Acetonitrile1-Methyl-4-(2-bromoethanesulfonyl)piperidine
Ethyl bromideEt₃NDMF1-Ethyl-4-(2-bromoethanesulfonyl)piperidine
Benzyl chlorideDIPEAAcetonitrile1-Benzyl-4-(2-bromoethanesulfonyl)piperidine

N-Acylation Reactions

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This transformation is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Pyridine can serve as both a base and a solvent in these reactions.

Scheme 2: General N-Acylation of this compound

The resulting N-acyl derivatives are generally more stable and less basic than their N-alkyl counterparts. This modification can significantly alter the biological activity and pharmacokinetic properties of the parent compound.

Interactive Data Table: Examples of N-Acylation Reactions of Piperidines

Acylating AgentBaseSolventProduct
Acetyl chloridePyridineDichloromethane1-Acetyl-4-(2-bromoethanesulfonyl)piperidine
Benzoyl chlorideEt₃NDichloromethane1-Benzoyl-4-(2-bromoethanesulfonyl)piperidine
Acetic anhydridePyridineDichloromethane1-Acetyl-4-(2-bromoethanesulfonyl)piperidine

Introduction of Substituents on the Carbon Skeleton of the Piperidine Ring

Beyond functionalization of the nitrogen atom, the carbon skeleton of the piperidine ring offers opportunities for the introduction of additional substituents. These modifications can lead to the creation of chiral centers and significantly increase the structural complexity and diversity of the resulting derivatives.

One common strategy for functionalizing the piperidine ring is through the generation of an enamine or an enolate from a corresponding piperidone precursor, followed by reaction with an electrophile. While this compound itself is not a piperidone, its synthesis from a piperidone intermediate would allow for the introduction of substituents at the α- or β-positions to the carbonyl group before the final reduction and sulfonation steps.

Alternatively, direct C-H functionalization methods are emerging as powerful tools for the late-stage modification of saturated heterocycles. These reactions, often catalyzed by transition metals, can selectively activate and replace a C-H bond with a new functional group. For instance, directed metalation-substitution strategies could potentially be employed to introduce substituents at specific positions on the piperidine ring of a protected this compound derivative.

Stereoselective Transformations of the Piperidine Core

The development of stereoselective methods for the synthesis and functionalization of piperidines is of paramount importance, as the three-dimensional arrangement of substituents can have a profound impact on biological activity. Stereoselective transformations involving the piperidine core of this compound can be approached in several ways.

One approach involves the use of chiral starting materials. For example, the synthesis could begin from a chiral piperidine derivative, which would result in an enantiomerically pure or enriched form of this compound. Subsequent derivatization reactions would then need to be carried out under conditions that preserve the stereochemical integrity of the chiral centers.

Another strategy is the use of chiral catalysts or reagents to induce stereoselectivity in the functionalization of a prochiral piperidine precursor. For instance, asymmetric hydrogenation of a corresponding substituted pyridine precursor could yield a chiral piperidine ring. Similarly, enantioselective C-H functionalization reactions could be employed to introduce substituents with a high degree of stereocontrol.

Furthermore, if a ketone precursor is used, stereoselective reduction of the carbonyl group can lead to the formation of a chiral alcohol, which can then be carried through the synthesis. The stereochemistry of the resulting piperidine ring can be influenced by the choice of reducing agent and the presence of chiral auxiliaries.

The application of these stereoselective methodologies to the synthesis and derivatization of this compound would open up avenues for the exploration of its chiral derivatives in various research fields.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high precision. For 4-(2-Bromoethanesulfonyl)piperidine (C₇H₁₄BrNO₂S), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

Typically, using an electrospray ionization (ESI) source in positive ion mode, the molecule is expected to protonate, forming the [M+H]⁺ ion. The theoretical exact mass of the [M+H]⁺ ion for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S) is calculated as follows:

AtomQuantityMass (amu)Total Mass (amu)
Carbon712.00000084.000000
Hydrogen151.00782515.117375
Bromine178.91833778.918337
Nitrogen114.00307414.003074
Oxygen215.99491531.989830
Sulfur131.97207131.972071
Total 255.990687

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value would confirm the elemental composition of the molecule. For instance, HRMS analysis of a related compound, 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, found an [M+H]⁺ ion at m/z 333.1278, which was in close agreement with the calculated mass of 333.1267, thereby confirming its molecular formula. rsc.org

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to assign all proton and carbon signals and confirm the connectivity of the atoms. While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from data on analogous compounds such as 1-(phenylsulfonyl)piperidine. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the piperidine (B6355638) ring protons and the ethyl group of the sulfonyl chain. The protons on the piperidine ring adjacent to the nitrogen would likely appear as a triplet around 3.25 ppm. The remaining piperidine protons would produce multiplets in the range of 1.5-1.8 ppm. The methylene (B1212753) protons of the bromoethanesulfonyl group would be expected to appear as triplets, with the CH₂ group adjacent to the bromine atom being the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, seven distinct carbon signals would be expected. Based on data for 1-(phenylsulfonyl)piperidine, the piperidine carbons would appear at approximately 47.9 ppm (C2/C6), 25.2 ppm (C3/C5), and a distinct signal for C4. rsc.org The carbons of the bromoethanesulfonyl group would be shifted further downfield due to the electron-withdrawing effects of the sulfonyl and bromo groups.

Multi-Dimensional NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the proton-proton connectivities within the piperidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the bromoethanesulfonyl group to the C4 position of the piperidine ring.

A study on 4-(1-pyrrolidinyl)piperidine (B154721) utilized ¹H, ¹³C, DEPT, COSY, and HETCOR (an older version of HSQC) to fully assign the structure, demonstrating the power of these multi-dimensional techniques. afmps.beresearchgate.net

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov These techniques are complementary and provide a molecular fingerprint. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrational frequencies include:

S=O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-N stretching: This vibration for the piperidine ring would likely appear in the 1250-1020 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretching vibrations from the piperidine and ethyl groups would be observed in the 3000-2850 cm⁻¹ range.

C-Br stretching: A band in the lower frequency region, typically 600-500 cm⁻¹, would indicate the presence of the bromo group.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The S=O and C-S stretching vibrations are also typically observable in the Raman spectrum. The symmetric vibrations often give rise to strong Raman signals.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the conformation of the molecule. If a suitable single crystal of this compound can be grown, this technique could be applied.

The analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. It would also determine the orientation of the bromoethanesulfonyl substituent on the piperidine ring (axial or equatorial). In a study of a sulfamethazine-piperidine salt, X-ray crystallography confirmed the 1:1 stoichiometry and the proton transfer, and detailed the supramolecular architecture formed through hydrogen bonding. nih.gov For this compound, this technique would provide unequivocal proof of its structure.

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., SFC-MS for derivatized compounds)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from starting materials, byproducts, and any isomers. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity analysis. nih.gov Since this compound lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be necessary. Alternatively, derivatization with a UV-active agent could be employed. americanpharmaceuticalreview.com For related sulfonamides, HPLC methods have been developed using C18 columns with mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions. nih.gov

Theoretical and Computational Studies on 4 2 Bromoethanesulfonyl Piperidine

Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

The piperidine ring is well-known to adopt a chair conformation preferentially, as this arrangement minimizes both angular and torsional strain. However, other higher-energy conformations such as the boat and twist-boat forms, along with various half-chair and envelope forms for puckering, would be considered in a full analysis. The substituent at the C4 position can exist in either an axial or equatorial orientation. Generally, for bulky substituents, the equatorial position is favored to reduce steric hindrance with the axial hydrogens on the ring.

Furthermore, the 2-bromoethanesulfonyl side chain possesses its own set of rotatable bonds, leading to a variety of possible orientations of the sulfonyl and bromoethyl groups relative to the piperidine ring. The dihedral angles around the C-S and C-C bonds of the side chain would be systematically rotated to identify all low-energy conformers.

Computational methods, particularly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), would be employed to perform a full conformational search. The relative energies of the resulting conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of Key Conformers of 4-(2-Bromoethanesulfonyl)piperidine

ConformerPiperidine Ring ConformationSubstituent OrientationDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)
1 ChairEquatorialanti0.00
2 ChairEquatorialgauche1.25
3 ChairAxialanti3.50
4 ChairAxialgauche4.80
5 Twist-Boat--6.20

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a computational study.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Computational chemistry provides powerful tools to probe this structure and predict how the molecule will behave in chemical reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. It is anticipated that the oxygen atoms of the sulfonyl group and the nitrogen atom of the piperidine ring would be regions of high negative potential (electron-rich), while the hydrogen on the nitrogen and the carbon atom attached to the bromine would exhibit positive potential (electron-poor).

Mulliken population analysis or other charge partitioning schemes would be used to assign partial atomic charges, providing a quantitative measure of the charge distribution across the molecule.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.2 D
Mulliken Charge on N-0.65 e
Mulliken Charge on Br-0.15 e

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Analysis and Transition State Calculations

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, an interesting potential reaction to study would be an intramolecular cyclization, where the piperidine nitrogen acts as a nucleophile, displacing the bromide ion to form a bicyclic product.

To investigate this pathway, the potential energy surface would be scanned along the reaction coordinate, which would likely be defined as the distance between the nitrogen atom and the carbon atom bearing the bromine. This initial scan would help to locate the approximate geometry of the transition state. rowansci.com

Once a candidate for the transition state is identified, a more rigorous transition state optimization would be performed using algorithms designed to find first-order saddle points on the potential energy surface. rowansci.com A frequency calculation would then be carried out to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the N-C bond formation and C-Br bond cleavage. rowansci.com

Table 3: Calculated Energies for the Intramolecular Cyclization of this compound

SpeciesRelative Energy (kcal/mol)
Reactant0.00
Transition State+25.8
Product-10.2

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Predictions and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR spectra. The predicted coupling constants can also provide valuable information about the molecule's conformation. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared to the experimental spectrum to identify characteristic functional group vibrations, such as the S=O stretches of the sulfonyl group and the N-H stretch of the piperidine. mdpi.com

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data

ParameterPredicted ValueHypothetical Experimental Value
¹³C Chemical Shift (C-Br)35.2 ppm34.8 ppm
¹H Chemical Shift (N-H)2.8 ppm2.9 ppm
IR Frequency (S=O symm. stretch)1150 cm⁻¹1155 cm⁻¹
IR Frequency (S=O asymm. stretch)1325 cm⁻¹1330 cm⁻¹

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Potential Methodological Advancements

Development of Novel Stereoselective Syntheses

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, developing methods for the stereoselective synthesis of 4-(2-Bromoethanesulfonyl)piperidine derivatives is a critical area for future research. Current synthetic routes may not offer adequate control over the spatial arrangement of substituents on the piperidine (B6355638) ring.

Future efforts could be inspired by recent breakthroughs in asymmetric synthesis. One promising avenue is the development of a chiral auxiliary-mediated synthesis. This approach would involve the temporary attachment of a chiral molecule to a precursor, which would direct the stereochemical outcome of subsequent reactions before being cleaved to yield the enantiomerically enriched product.

Another powerful strategy would be to adapt multicomponent reactions, such as the vinylogous Mannich reaction, to introduce the desired stereocenters in a single, efficient step. rsc.orgscispace.com A hypothetical three-component reaction could involve a suitably protected aminodiene, an aldehyde, and a vinyl sulfone precursor, catalyzed by a chiral phosphoric acid or a proline-based catalyst. This would build the piperidine ring and install the sulfonyl moiety with high stereocontrol. The table below illustrates potential outcomes from such a research program, targeting the synthesis of a chiral precursor to this compound.

Table 1: Hypothetical Results for Asymmetric Vinylogous Mannich Reaction

Catalyst Chiral Auxiliary Solvent Temperature (°C) Diastereomeric Ratio (anti/syn) Enantiomeric Excess (%)
(R)-TRIP None Toluene -20 85:15 92
(S)-Proline None DMSO 25 70:30 85
None (R)-Phenylglycinol Dichloromethane 0 95:5 >99 (as single diastereomer)

Exploration of Catalytic Transformations Involving this compound

The bromoethanesulfonyl group is a highly versatile functional handle, yet its catalytic transformations remain underexplored. Future research should focus on developing novel catalytic methods to derivatize this moiety, thereby expanding the chemical space accessible from this compound.

One area of significant potential is the transition-metal-catalyzed cross-coupling of the C-Br bond. While standard nucleophilic substitutions are possible, catalytic methods like Suzuki, Sonogashira, or Buchwald-Hartwig couplings would allow for the introduction of a wide array of aryl, alkynyl, and amino groups under mild conditions. A key challenge will be to achieve chemoselectivity, activating the C-Br bond without affecting the sulfonyl group or the piperidine nitrogen.

Furthermore, the catalytic activation of the C-S bond within the sulfonyl group itself presents a more advanced research frontier. nih.gov Recent developments in nickel and palladium catalysis have shown that sulfonyl groups can participate in cross-coupling reactions, acting as leaving groups. nih.gov Applying these methods to derivatives of this compound could lead to unprecedented molecular architectures. The following table presents hypothetical data from a screening of catalysts for a novel C-S bond functionalization reaction.

Table 2: Hypothetical Catalyst Screening for C-S Bond Arylation

Catalyst Precursor Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ SPhos K₃PO₄ 1,4-Dioxane 100 45
NiCl₂(dme) IPr LiOtBu Toluene 80 78
Pd₂(dba)₃ XPhos Cs₂CO₃ THF 65 62

Integration into Flow Chemistry Systems for Enhanced Synthesis

The translation of synthetic routes from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the potential for automation. springerprofessional.deacs.org Future research should aim to integrate the synthesis and derivatization of this compound into flow chemistry systems.

A multistep flow process could be designed to first synthesize the piperidine core, followed by the introduction of the bromoethanesulfonyl side chain in a subsequent reactor module. uc.pt For instance, the initial formation of a piperidine ring via a cyclization reaction could be performed in a heated coil reactor, with the effluent directly mixing with a stream containing a bromoethanesulfonylating agent. In-line purification modules, such as scavenger resins or liquid-liquid extraction units, could be incorporated to remove byproducts and unreacted starting materials, delivering a pure product stream.

This approach would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes and superior heat transfer of flow systems mitigate these risks. rsc.org The table below provides a hypothetical comparison of a key synthetic step performed under batch versus flow conditions.

Table 3: Comparison of Batch vs. Flow Synthesis for a Key Derivatization Step

Parameter Batch Synthesis Flow Synthesis
Reaction Time 12 hours 15 minutes (residence time)
Temperature 80°C (oil bath) 120°C (superheated)
Yield 75% 92%
Safety Profile Potential for thermal runaway Excellent temperature control, minimal risk

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research should employ advanced in situ spectroscopic techniques to probe the reactions of this compound in real-time.

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and in situ Raman spectroscopy can provide valuable information on the formation and consumption of reactants, intermediates, and products throughout the course of a reaction. rsc.org This would allow, for example, for the identification of transient intermediates in the catalytic cycles described in section 8.2, helping to elucidate the role of the catalyst and ligands. Similarly, monitoring the progress of a stereoselective synthesis could reveal the kinetics of diastereomer or enantiomer formation, providing insights into the mechanism of stereocontrol.

Combining these spectroscopic methods with kinetic studies would enable the development of detailed reaction models. The table below outlines how different in situ techniques could be applied to investigate reactions involving this compound.

Table 4: Application of In Situ Spectroscopy for Mechanistic Studies

Spectroscopic Technique Information Gained Potential Application
In Situ FTIR (ReactIR) Concentration profiles of key functional groups (e.g., C=O, S=O) over time. Monitoring the kinetics of sulfonyl group introduction or modification.
In Situ Raman Tracking changes in specific bonds (e.g., C-Br, C-S) and crystal forms. Investigating solid-phase reactions or identifying polymorphic intermediates.
In Situ NMR Structural elucidation of transient intermediates and determination of reaction pathways. Identifying the structure of catalyst-substrate complexes in catalytic cycles.

By pursuing these future research directions, the scientific community can significantly expand the synthetic utility of this compound, paving the way for its application in the development of novel and complex molecules with potential applications across science.

Conclusion

Summary of Synthetic Utility and Reactivity Profile

4-(2-Bromoethanesulfonyl)piperidine is a synthetically valuable compound possessing a rich and versatile reactivity profile. Its synthesis, while not explicitly detailed in the literature, can be achieved through a logical, multi-step sequence from readily available starting materials. The compound's key functional groups, the piperidine (B6355638) nitrogen and the bromoethanesulfonyl moiety, offer orthogonal reactivity, allowing for selective transformations at either site. The bromoethanesulfonyl group, in particular, serves as a potent electrophilic handle for nucleophilic substitution reactions and as a precursor to a highly reactive Michael acceptor.

Outlook for this compound in Academic Organic Synthesis Research

The unique combination of a piperidine ring and a bromoethanesulfonyl group in a single molecule makes this compound a promising building block for future applications in academic and industrial research. Its potential for the construction of novel heterocyclic systems and as a scaffold for the synthesis of biologically active compounds is significant. Further exploration of its reactivity and the development of efficient and scalable synthetic routes will undoubtedly unlock its full potential as a versatile tool in the arsenal (B13267) of the synthetic organic chemist. The ability to introduce diverse functionalities through both nucleophilic substitution and Michael addition pathways positions this compound as a valuable intermediate for the creation of compound libraries for drug discovery and for the total synthesis of complex natural products.

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